
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide, commonly known as DOEF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DOEF is a derivative of the phenethylamine family and is structurally similar to other psychoactive compounds, such as mescaline and MDMA.
Wissenschaftliche Forschungsanwendungen
Co-Crystal Solvate Formation
A study conducted by Aitipamula et al. (2010) demonstrated the formation of a co-crystal solvate involving ethenzamide (a compound related to N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide) and gentisic acid, along with acetic acid. This assembly is held together by hydrogen bonds, showcasing potential applications in the development of pharmaceutical co-crystals with enhanced physical and chemical properties (Aitipamula, Chow, & Tan, 2010).
Pharmacological Activities
Sakaguchi et al. (1992) synthesized derivatives of benzamide, similar in structure to this compound, and evaluated their gastrointestinal prokinetic and antiemetic activities. This research highlights the therapeutic potential of such compounds in developing new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Sigma-2 Receptor Probe Development
Xu et al. (2005) investigated benzamide analogues for their binding to sigma-2 receptors, suggesting the application of this compound derivatives in the study of sigma-2 receptors, which are potential targets for cancer therapy and diagnostic imaging (Xu et al., 2005).
Antiulcer Activity
Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, structurally related to this compound, and found significant antiulcer activities in some derivatives. This suggests the potential for developing new antiulcer medications (Hosokami et al., 1992).
Polyimide Synthesis
Butt et al. (2005) explored the synthesis of novel aromatic polyimides using diamines, including compounds related to this compound. These materials have applications in high-performance polymers due to their excellent thermal stability and solubility in organic solvents (Butt et al., 2005).
Wirkmechanismus
Target of Action
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a synthetic compound that exhibits high binding affinity for the 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and play crucial roles in various neurological and physiological processes. The 5-HT2A receptor, in particular, is known to be involved in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
Upon administration, this compound interacts with its primary targets, the 5-HT2A/C and 5-HT1A serotonin receptors. It acts as an agonist, meaning it binds to these receptors and activates them, leading to a series of intracellular events
Biochemical Pathways
By acting on serotonin receptors, this compound could potentially influence these functions .
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized in the liver, with oxidative deamination being one of the key metabolic pathways
Result of Action
For instance, activation of 5-HT2A receptors has been associated with hallucinogenic effects in other compounds .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-13-7-5-12(6-8-13)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGWWNOXECZEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)
![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)
![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)



